(3-Benzyloxy-benzyl)-hydrazine hydrochloride

Übersicht

Beschreibung

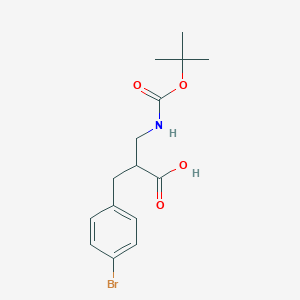

“(3-Benzyloxy-benzyl)-hydrazine hydrochloride” is a chemical compound with the molecular formula C14H17ClN2O . It is a solid substance and is used by researchers as part of a collection of unique chemicals .

Molecular Structure Analysis

The SMILES string representation of “this compound” isNNC1=CC=CC (OCC2=CC=CC=C2)=C1.Cl . This represents the structure of the molecule in terms of the atoms present and the bonds between them. Physical And Chemical Properties Analysis

“this compound” is a solid substance . It has a molecular weight of 264.75 . The compound should be stored in an inert atmosphere at 2-8°C .Wissenschaftliche Forschungsanwendungen

Synthesis and Antimicrobial Activity

- A study on the synthesis of N-Substituted-β-amino acid derivatives containing hydrazide, pyrrole, and chloroquinoxaline moieties revealed that some compounds exhibited good antimicrobial activity against bacteria such as Staphylococcus aureus and Mycobacterium luteum, and antifungal activity against Candida tenuis and Aspergillus niger (Mickevičienė et al., 2015).

Corrosion Inhibition

- Research on new hydrazine carbodithioic acid derivatives as corrosion inhibitors for mild steel in hydrochloric acid solution found that these compounds increased inhibition efficiency with concentration, acting as mixed-type inhibitors (Khaled, 2006).

Molecular Structure and Reaction Studies

- The molecular structure of 3-(2-benzyloxy-6-hydroxyphenyl)-5-styrylpyrazoles and related derivatives was elucidated, demonstrating the influence of substituents on crystal packing and intermolecular interactions (Pinto et al., 1999).

Antitumor Studies

- A study focused on 2-benzoxazolyl hydrazones derived from alpha-(N)-acyl heteroaromatics reported that these compounds inhibited cell proliferation in various cancer cells, with specific compounds showing significant antiproliferative activity against breast carcinoma cells (Easmon et al., 2006).

Electrochemical Strategy for Hydrazine Synthesis

- An evaluation of electrochemical strategies for the oxidative coupling of benzophenone imine as an ammonia surrogate to produce hydrazine highlighted different methods with varying overpotentials, contributing to the efficient synthesis of hydrazine derivatives (Wang et al., 2020).

Safety and Hazards

“(3-Benzyloxy-benzyl)-hydrazine hydrochloride” is classified as a hazardous substance. It has the GHS07 pictogram and the signal word "Warning" . The hazard statements associated with it are H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

Wirkmechanismus

Mode of Action

It is known that hydrazine derivatives can react with carbonyl compounds to form hydrazones , which may suggest potential reactivity with certain biological targets.

Biochemical Pathways

The biochemical pathways affected by (3-(Benzyloxy)benzyl)hydrazine hydrochloride are currently unknown . More research is needed to elucidate these pathways and their downstream effects.

Eigenschaften

IUPAC Name |

(3-phenylmethoxyphenyl)methylhydrazine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O.ClH/c15-16-10-13-7-4-8-14(9-13)17-11-12-5-2-1-3-6-12;/h1-9,16H,10-11,15H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRGGCLNHEAROAN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=CC(=C2)CNN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70661405 | |

| Record name | {[3-(Benzyloxy)phenyl]methyl}hydrazine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70661405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40051-69-2 | |

| Record name | {[3-(Benzyloxy)phenyl]methyl}hydrazine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70661405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

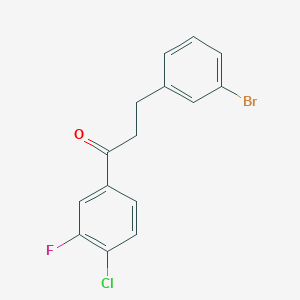

![3-(2-Bromophenyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine](/img/structure/B1520684.png)